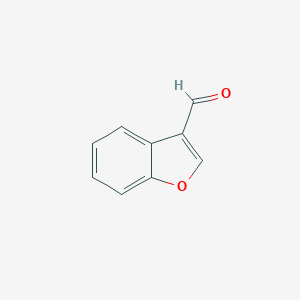

Benzofuran-3-carbaldehyde

Vue d'ensemble

Description

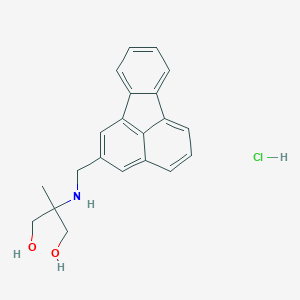

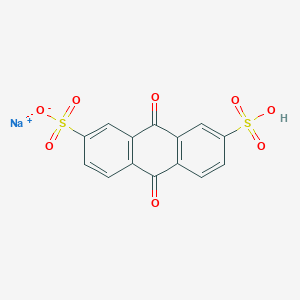

Le benzofuran-3-carbaldéhyde est un composé organique appartenant à la famille des benzofuranes. Les benzofuranes sont des composés hétérocycliques contenant un cycle benzénique fusionné à un cycle furane. Le benzofuran-3-carbaldéhyde se caractérise par la présence d'un groupe aldéhyde en position trois du cycle benzofurane.

Mécanisme D'action

Target of Action

Benzofuran-3-carbaldehyde, a bioactive chemical , is a part of the benzofuran compounds class, which are ubiquitous in nature . These compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

It’s known that some substituted benzofurans have shown significant cell growth inhibitory effects . This suggests that this compound might interact with its targets to inhibit cell growth, particularly in cancer cells.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that multiple pathways might be affected, leading to downstream effects such as cell growth inhibition.

Pharmacokinetics

Its solubility in dmso suggests that it might have good bioavailability.

Action Environment

It’s worth noting that the compound is stored under nitrogen at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.

Analyse Biochimique

Biochemical Properties

Benzofuran-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, benzofuran compounds have been found to exhibit strong anti-tumor activities , suggesting potential interactions with enzymes and proteins involved in cell proliferation and apoptosis.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . For example, some benzofuran compounds have been found to exhibit anti-tumor activities, suggesting that they may influence cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, benzofuran compounds have been found to exhibit anti-tumor activities, suggesting that they may interact with biomolecules involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and could also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le benzofuran-3-carbaldéhyde peut être synthétisé par plusieurs méthodes. Une approche courante implique la formylation de dérivés du benzofurane. Par exemple, la réaction de Vilsmeier-Haack, qui utilise la N,N-diméthylformamide (DMF) et l'oxychlorure de phosphore (POCl3), est souvent utilisée pour introduire le groupe formyle à la position souhaitée . Une autre méthode implique l'utilisation de n-butyllithium (n-BuLi) et de N-formylpipéridine pour réaliser la formylation .

Méthodes de production industrielle : La production industrielle du benzofuran-3-carbaldéhyde implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le choix des réactifs et des catalyseurs, ainsi que la température et le temps de réaction, sont des facteurs cruciaux dans le processus de synthèse industrielle .

Analyse Des Réactions Chimiques

Types de réactions : Le benzofuran-3-carbaldéhyde subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Oxydation : KMnO4, CrO3 et autres agents oxydants puissants.

Réduction : NaBH4, LiAlH4 et autres agents réducteurs.

Substitution : Divers électrophiles et catalyseurs en fonction de la substitution souhaitée.

Principaux produits :

Oxydation : Acide benzofuran-3-carboxylique.

Réduction : Benzofuran-3-méthanol.

Substitution : Dérivés du benzofurane substitués.

Applications De Recherche Scientifique

Le benzofuran-3-carbaldéhyde a une large gamme d'applications en recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action du benzofuran-3-carbaldéhyde est principalement lié à son interaction avec les cibles biologiques. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles dans les biomolécules, ce qui conduit à divers effets biologiques. Par exemple, il peut inhiber les enzymes en formant des bases de Schiff avec des groupes aminés dans les sites actifs des enzymes . De plus, le benzofuran-3-carbaldéhyde peut interagir avec les voies cellulaires impliquées dans le stress oxydatif et l'apoptose, contribuant à ses activités antitumorales et antivirales .

Composés similaires :

Benzofuran-2-carbaldéhyde : Structure similaire, mais avec le groupe aldéhyde en position deux.

Acide benzofuran-3-carboxylique : Forme oxydée du benzofuran-3-carbaldéhyde.

Benzofuran-3-méthanol : Forme réduite du benzofuran-3-carbaldéhyde.

Unicité : Le benzofuran-3-carbaldéhyde est unique en raison de la position spécifique de son groupe aldéhyde, qui lui confère une réactivité et une activité biologique distinctes par rapport à ses isomères et dérivés. Sa capacité à subir diverses transformations chimiques en fait un intermédiaire polyvalent en synthèse organique .

Comparaison Avec Des Composés Similaires

Benzofuran-2-carbaldehyde: Similar structure but with the aldehyde group at the second position.

Benzofuran-3-carboxylic acid: Oxidized form of benzofuran-3-carbaldehyde.

Benzofuran-3-methanol: Reduced form of this compound.

Uniqueness: this compound is unique due to its specific position of the aldehyde group, which imparts distinct reactivity and biological activity compared to its isomers and derivatives. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Propriétés

IUPAC Name |

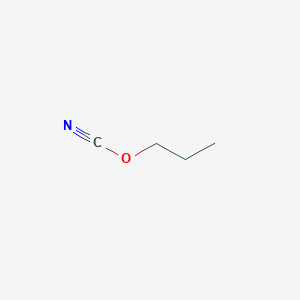

1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMWJQJGCFTJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496120 | |

| Record name | 1-Benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4687-25-6 | |

| Record name | 3-Benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of Benzofuran-3-carbaldehyde and are there any notable spectroscopic characteristics?

A1: this compound possesses a benzofuran core structure, which consists of a benzene ring fused to a furan ring. A carbaldehyde group (-CHO) is attached at the 3-position of the benzofuran system.

Q2: Are there efficient synthetic routes to access this compound derivatives?

A2: Yes, researchers have developed an innovative organocatalytic one-pot cascade strategy. This method uses an ether oxidation combined with iminium-ion activation to produce both naphtho[2,1-b]furan-1-carbaldehyde and this compound. Importantly, this approach demonstrates high atom economy by utilizing aryl allyl ethers as starting materials. []

Q3: Can you provide an example of a specific this compound derivative and its biological activity?

A3: Research has highlighted the isolation of two novel this compound derivatives, namely 2-(2’,3’-dihydroxy-5’-methoxyphenyl)-6-methoxythis compound and 2’,3’-dihydroxyphenyl this compound, from the stem barks of the Sesbania grandiflora plant []. These compounds, particularly, exhibited moderate antibacterial activity against Bacillus subtilis in vitro [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)

![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)